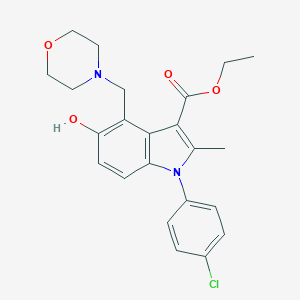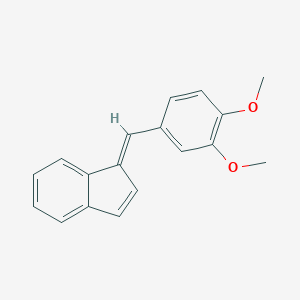
ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate, also known as SR-141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist that was developed as an anti-obesity drug. It was first synthesized in 1994 by Sanofi-Aventis and was approved for use in Europe in 2006. However, due to its adverse side effects, it was withdrawn from the market in 2008.
Mechanism of Action
Ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate acts as a competitive antagonist of the cannabinoid receptor CB1, which is primarily found in the brain and is responsible for the psychoactive effects of cannabis. By blocking the CB1 receptor, ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate reduces the activity of the endocannabinoid system, which plays a role in regulating appetite, mood, and pain sensation.
Biochemical and Physiological Effects
ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate has been shown to reduce food intake and body weight in both animals and humans. It has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine. In addition, it has anti-inflammatory effects and has been shown to reduce the severity of symptoms in animal models of inflammatory bowel disease and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate in lab experiments is that it is a highly specific antagonist of the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. However, one limitation is that it has been shown to have adverse side effects, such as nausea, anxiety, and depression, which may affect the interpretation of experimental results.
Future Directions
Future research on ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate could focus on developing more selective CB1 receptor antagonists that have fewer side effects. It could also investigate the potential therapeutic applications of CB1 receptor antagonists in the treatment of obesity, addiction, and inflammatory diseases. Finally, it could explore the role of the endocannabinoid system in regulating other physiological processes, such as sleep and circadian rhythms.
Synthesis Methods
The synthesis of ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate involves several steps. The starting material is 4-chlorobenzaldehyde, which is converted to 4-chlorophenylhydrazine. This compound is then reacted with 2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylic acid to form the hydrazone derivative. The hydrazone is then treated with ethyl chloroformate to form the target compound, ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate.
Scientific Research Applications
Ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-obesity, anti-addictive, and anti-inflammatory effects. It has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.
properties
Product Name |
ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate |
|---|---|
Molecular Formula |
C23H25ClN2O4 |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
ethyl 1-(4-chlorophenyl)-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C23H25ClN2O4/c1-3-30-23(28)21-15(2)26(17-6-4-16(24)5-7-17)19-8-9-20(27)18(22(19)21)14-25-10-12-29-13-11-25/h4-9,27H,3,10-14H2,1-2H3 |
InChI Key |
XJWRIIBRANNLOI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)

![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)


![N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)